

A Technical Guide to the Spectroscopic Characterization of Fmoc-D-Phe-OPfp

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Compound of Interest

Compound Name: *Perfluorophenyl N-Fmoc-D-phenylalaninate*

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Introduction: The Critical Role of Fmoc-D-Phe-OPfp in Peptide Synthesis

In the landscape of modern drug discovery and development, the synthesis of high-purity peptides is of paramount importance. α -(9-Fluorenylmethoxycarbonyl)-D-phenylalanine pentafluorophenyl ester (Fmoc-D-Phe-OPfp) is a cornerstone reagent in solid-phase peptide synthesis (SPPS). The Fmoc protecting group offers a base-labile protecting strategy, allowing for the sequential addition of amino acids under mild conditions, thereby preserving the integrity of complex and sensitive peptide chains^[1]. The pentafluorophenyl (PFP) ester serves as a highly reactive activating group, facilitating efficient peptide bond formation with minimal racemization^[2].

This technical guide provides an in-depth analysis of the essential spectroscopic techniques used to verify the identity, purity, and structural integrity of Fmoc-D-Phe-OPfp: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For researchers, scientists, and drug development professionals, a comprehensive understanding of this data is not merely procedural—it is a foundational element of quality control and experimental success. This guide is structured to provide not just

the data, but the scientific rationale behind the analytical choices and interpretation, ensuring a robust and validated approach to its application.

Molecular Structure and Key Spectroscopic Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure. Fmoc-D-Phe-OPfp is comprised of three key moieties: the D-phenylalanine core, the N-terminal Fmoc protecting group, and the C-terminal pentafluorophenyl ester activating group. Each of these components possesses unique spectroscopic signatures that will be elucidated in the following sections.

Fmoc Group

Pentafluorophenyl
Ester

D-Phenylalanine
Core

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Caption: Molecular structure of Fmoc-D-Phe-OPfp highlighting the three key functional moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule of this complexity, both ^1H and ^{13}C NMR are indispensable for unambiguous characterization.

Expertise in Action: Choosing the Right NMR Conditions

The choice of a deuterated solvent is critical for acquiring high-quality NMR spectra.

Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice for Fmoc-protected amino acids due to its high polarity, which ensures complete dissolution of the sample[3].

Furthermore, its ability to form hydrogen bonds with the N-H proton of the carbamate linkage slows down its exchange with residual water, resulting in a sharper, more easily identifiable signal. A spectrometer operating at a field strength of 300 MHz or higher is recommended to achieve adequate signal dispersion, particularly in the crowded aromatic region of the ^1H NMR spectrum[3].

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum of Fmoc-D-Phe-OPfp provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the Fmoc and phenylalanine groups, the aliphatic protons of the phenylalanine backbone and the Fmoc linker, and the amide proton.

Table 1: ^1H NMR Spectroscopic Data for Fmoc-D-Phe-OPfp (in DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90	d	2H	Aromatic (Fmoc)
~7.72	d	2H	Aromatic (Fmoc)
~7.42	t	2H	Aromatic (Fmoc)
~7.33	t	2H	Aromatic (Fmoc)
~7.25 - 7.15	m	5H	Aromatic (Phe)
~5.50	d	1H	NH
~4.70	m	1H	α -CH (Phe)
~4.30	d	2H	CH ₂ (Fmoc)
~4.25	t	1H	CH (Fmoc)
~3.20	dd	1H	β -CH ₂ (Phe)
~3.05	dd	1H	β -CH ₂ (Phe)

Note: The chemical shifts are approximate and based on typical values for Fmoc-protected phenylalanine derivatives. The exact values can vary slightly depending on the specific experimental conditions. The data is analogous to that of the L-enantiomer, Fmoc-L-Phe-OPfp, as the local electronic environments are identical.^{[4][5]}

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the chemical environment of each carbon atom in the molecule. This is particularly useful for identifying quaternary carbons, such as those in the carbonyl groups and the aromatic rings, which are not observed in the ¹H NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for Fmoc-D-Phe-OPfp (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~170.1	C=O (Ester)
~156.0	C=O (Carbamate)
~143.8	Aromatic (Fmoc, quaternary)
~141.2	Aromatic (Phe, quaternary)
~140.7	Aromatic (Fmoc, quaternary)
~137.0 - 125.0	Aromatic (Fmoc, Phe, OPfp)
~120.1	Aromatic (Fmoc)
~65.6	CH ₂ (Fmoc)
~55.0	α -CH (Phe)
~46.6	CH (Fmoc)
~37.5	β -CH ₂ (Phe)

Note: The chemical shifts are approximate and based on typical values for Fmoc-protected phenylalanine derivatives and pentafluorophenyl esters. The data is analogous to that of the L-enantiomer.^{[4][6]}

Experimental Protocol: NMR Spectroscopic Analysis



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Caption: Workflow for NMR spectroscopic analysis of Fmoc-D-Phe-OPfp.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Interpreting the IR Spectrum of Fmoc-D-Phe-OPfp

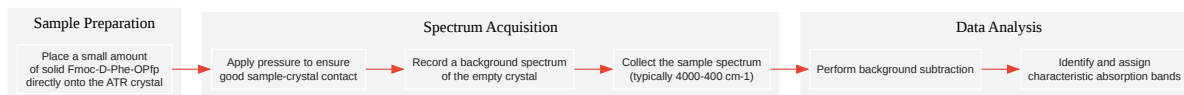
The IR spectrum of Fmoc-D-Phe-OPfp is a composite of the characteristic absorption bands of its constituent parts. The presence of the carbamate, ester, and aromatic functionalities gives rise to a distinctive and informative spectrum.

Table 3: Characteristic IR Absorption Bands for Fmoc-D-Phe-OPfp

Wavenumber (cm ⁻¹)	Vibration	Assignment
~3300	N-H stretch	Carbamate
~3100-3000	C-H stretch (sp ²)	Aromatic (Fmoc, Phe, OPfp)
~3000-2850	C-H stretch (sp ³)	Aliphatic (Phe, Fmoc)
~1780	C=O stretch	Pentafluorophenyl ester
~1720	C=O stretch	Carbamate
~1600, ~1500, ~1450	C=C stretch	Aromatic rings
~1250	C-O stretch	Ester and carbamate
~1100	C-F stretch	Pentafluorophenyl group
~760, ~740	C-H bend (out-of-plane)	Aromatic rings

Note: The wavenumbers are approximate and based on typical values for similar compounds.
[\[4\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy



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Caption: Workflow for ATR-IR spectroscopic analysis of Fmoc-D-Phe-OPfp.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For Fmoc-D-Phe-OPfp, MS is used to confirm the molecular weight and to study its fragmentation pattern, which can provide further structural confirmation.

Electrospray Ionization (ESI): A Gentle Approach

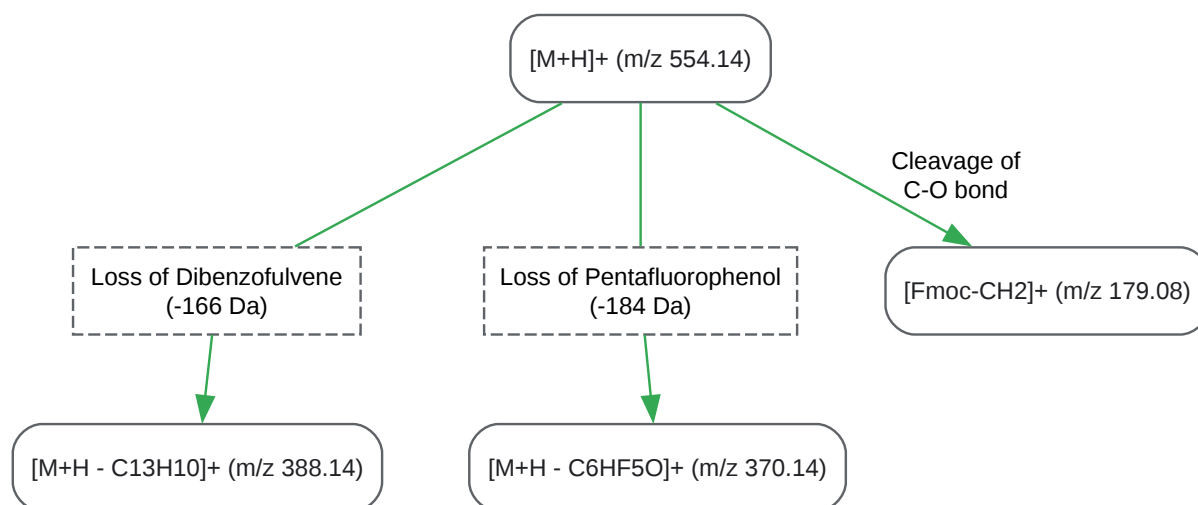
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like Fmoc-D-Phe-OPfp. It typically produces protonated molecular ions $[M+H]^+$ with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.

Expected Molecular Ion: For $C_{30}H_{20}F_5NO_4$, the calculated monoisotopic mass is 553.13 g/mol. In positive ion mode ESI-MS, the expected protonated molecular ion $[M+H]^+$ would be observed at an m/z of approximately 554.14.

Tandem Mass Spectrometry (MS/MS): Unveiling the Fragmentation Pathway

By selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum (MS/MS) can be obtained. This provides valuable information about the connectivity of the molecule.

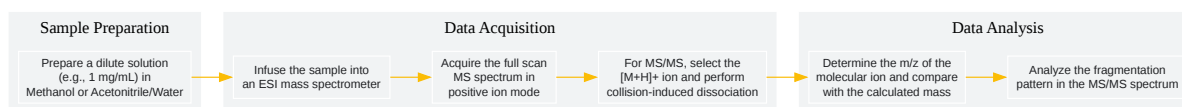
Plausible Fragmentation Pathway: The fragmentation of protonated Fmoc-protected amino acid esters is well-characterized. Key fragmentation pathways involve the loss of the Fmoc group and the pentafluorophenol leaving group.



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Caption: Plausible ESI-MS/MS fragmentation pathway for protonated Fmoc-D-Phe-OPfp.

Experimental Protocol: ESI-MS Analysis



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Caption: Workflow for ESI-MS analysis of Fmoc-D-Phe-OPfp.

Integrated Spectroscopic Analysis: A Holistic Confirmation

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The ^1H and ^{13}C NMR spectra provide a detailed and unambiguous map of the molecular structure, confirming the connectivity of all atoms. The IR spectrum serves as a rapid and reliable check for the presence of the key functional groups, particularly the carbamate and the highly activated pentafluorophenyl ester. Finally, mass spectrometry provides definitive confirmation of the molecular weight and offers further structural insights through fragmentation analysis. Together, these techniques provide a comprehensive and self-validating system for the quality control of Fmoc-D-Phe-OPfp, ensuring its suitability for the demanding application of peptide synthesis.

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